molecular formula C9H9FO2 B1315432 2-Ethoxy-5-fluorobenzaldehyde CAS No. 5710-35-0

2-Ethoxy-5-fluorobenzaldehyde

Cat. No.: B1315432
CAS No.: 5710-35-0
M. Wt: 168.16 g/mol
InChI Key: IKVQETBZMVZUIL-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a fluorine atom at the fifth position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-fluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Ethoxy-5-fluorobenzoic acid.

    Reduction: 2-Ethoxy-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxybenzaldehyde
  • 5-Fluorobenzaldehyde
  • 2-Fluorobenzaldehyde

Comparison

2-Ethoxy-5-fluorobenzaldehyde is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVQETBZMVZUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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